

Spectroscopic Data of (+)- β -Pinene: A Technical Guide

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Compound of Interest

Compound Name: (+)-beta-Pinene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (+)- β -pinene, a bicyclic monoterpene of significant interest in chemical research and drug development. The information presented herein is intended to serve as a valuable resource for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data for (+)- β -pinene, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.74	s	1H	H-10a
4.72	s	1H	H-10b
2.42 - 2.35	m	1H	H-1
2.34 - 2.27	m	1H	H-5
2.22 - 2.15	m	1H	H-4a
2.13 - 2.06	m	1H	H-4b
1.99 - 1.92	m	1H	H-3a
1.88 - 1.81	m	1H	H-3b
1.25	s	3H	H-9
0.84	s	3H	H-8

¹³C NMR Data

Chemical Shift (δ) ppm	Carbon Atom
149.3	C-2
112.1	C-10
45.9	C-1
40.8	C-5
38.0	C-7
31.5	C-4
31.3	C-3
26.3	C-6
23.0	C-9
21.4	C-8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (+)- β -pinene is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Medium	=C-H stretch (exocyclic methylene)
2980-2870	Strong	C-H stretch (alkane)
1640	Medium	C=C stretch (exocyclic methylene)
888	Strong	=C-H bend (out-of-plane, exocyclic methylene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of (+)- β -pinene shows a molecular ion peak and a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
136	20	[M] ⁺ (Molecular Ion)
121	30	[M-CH ₃] ⁺
105	15	[M-C ₂ H ₅] ⁺
93	100	[M-C ₃ H ₇] ⁺ (Base Peak)
79	40	
68	55	
41	60	

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of (+)- β -pinene in about 0.6 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition Parameters (^1H NMR):
 - Set the spectral width to approximately 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Acquisition Parameters (^{13}C NMR):
 - Set the spectral width to approximately 220 ppm.
 - Use a pulse angle of 45-90 degrees.
 - Employ proton decoupling to simplify the spectrum.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ^{13}C .
- Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H and δ 77.16 for ^{13}C).

Infrared (IR) Spectroscopy

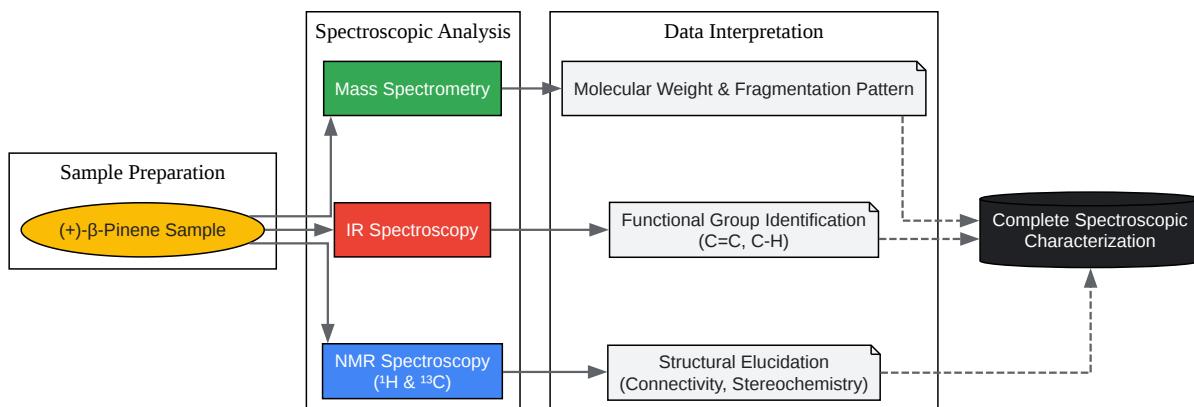
- Sample Preparation (Neat Liquid): Place one to two drops of neat (+)- β -pinene onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Obtain a background spectrum of the clean, empty salt plates.
 - Place the sample-containing salt plates in the sample holder.
 - Acquire the sample spectrum over the range of approximately 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of (+)- β -pinene into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (+)- β -pinene.



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Spectroscopic Analysis Workflow for (+)- β -Pinene.

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